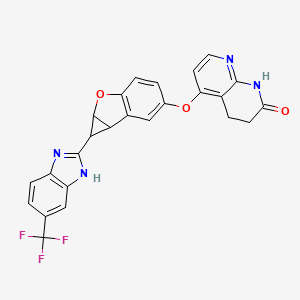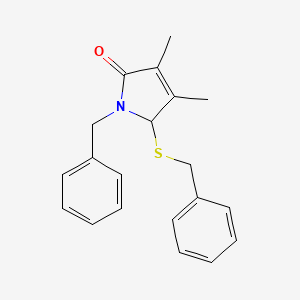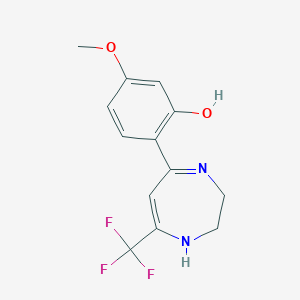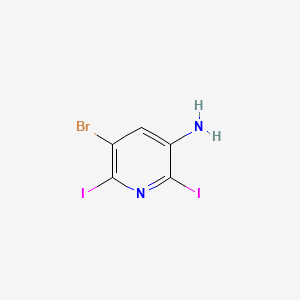![molecular formula C16H11N3O B15149662 2-Phenylpyrazolo[3,4-c]quinolin-4-one](/img/structure/B15149662.png)
2-Phenylpyrazolo[3,4-c]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrazolo[3,4-c]quinolin-4-one is an organic compound belonging to the class of phenylpyrazoles. This compound consists of a pyrazole ring fused with a quinoline ring and a phenyl group attached to the pyrazole ring. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[3,4-c]quinolin-4-one typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under tetrahydrofuran solvent medium, yielding the final compound with good efficiency . Another method involves the reaction of 2-aminoarylacrylates or 2-aminochalcones with tosylmethyl isocyanide via a one-pot van Leusen reaction and cyclization under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the use of appropriate reaction conditions and reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylpyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinoline or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of 2-Phenylpyrazolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes and pathways involved in disease progression .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[4,3-c]quinolin-3,4-dione: This compound shares a similar core structure but differs in the functional groups attached to the rings.
Pyrrolo[3,4-c]quinolin-4-one: Another related compound with a pyrrole ring instead of a pyrazole ring.
Oxazolo[5,4-b]quinoline: This compound contains an oxazole ring fused with a quinoline ring.
Uniqueness
2-Phenylpyrazolo[3,4-c]quinolin-4-one is unique due to its specific structural arrangement and the presence of a phenyl group attached to the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H11N3O |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
2-phenyl-9aH-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10,12H |
Clave InChI |
USFTUCBQFICKHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C3C4C=CC=CC4=NC(=O)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]naphthalen-1-amine](/img/structure/B15149591.png)
![N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B15149596.png)
![N'-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide](/img/structure/B15149602.png)
![1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B15149624.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B15149631.png)
![11-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]undecanoic Acid](/img/structure/B15149637.png)





